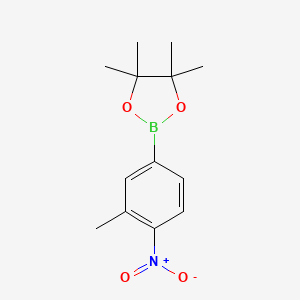

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane represents a specific boronic acid pinacol ester with precise structural features that must be systematically identified in its name. According to standard IUPAC nomenclature principles, this compound's name provides a complete description of its structural components.

The primary nomenclature components can be broken down as follows:

- "4,4,5,5-tetramethyl" refers to the four methyl groups attached to positions 4 and 5 of the dioxaborolane ring

- "1,3,2-dioxaborolane" designates the heterocyclic five-membered ring containing one boron atom and two oxygen atoms

- "2-(3-methyl-4-nitrophenyl)" indicates the aryl substituent attached to position 2 of the dioxaborolane ring, with its own substitution pattern

This compound is also known by several synonyms in scientific literature and commercial catalogs:

The Chemical Abstracts Service has assigned this compound the registry number 590418-04-5, which serves as a unique identifier in chemical databases and literature.

Table 1. Identification Parameters for this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 590418-04-5 |

| MDL Number | MFCD22576357 |

| Catalog Identifiers | CS-0140959, WLZ2915, AR00EHD4 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₈BNO₄, representing thirteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. This composition reflects the structural components including the dioxaborolane ring (with its four methyl substituents), the phenyl ring, and the methyl and nitro substituents on the phenyl ring.

The molecular weight of this compound is calculated to be 263.10 g/mol, with more precise values reported as 263.0973 g/mol in certain scientific databases. This molecular weight is consistent with the expected mass based on its atomic composition and structural arrangement.

For computational chemistry and database purposes, this compound can be represented by several standardized notations:

Table 2. Computational Chemistry Identifiers and Properties

| Identifier/Property | Value |

|---|---|

| SMILES | [O-]N+c1ccc(cc1C)B1OC(C(O1)(C)C)(C)C |

| InChI | InChI=1S/C13H18BNO4/c1-9-8-10(6-7-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |

| InChIKey | HIRQDWNXNTWLEM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 61.6 |

| LogP | 2.20242 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

These computational parameters provide valuable information for predicting the physicochemical behavior and reactivity of this compound in various applications.

Stereochemical Considerations in Dioxaborolane Ring Systems

The stereochemical features of this compound are primarily dictated by the nature of the dioxaborolane ring system and the configuration around the boron center. The 1,3,2-dioxaborolane ring forms a five-membered heterocyclic structure with the boron atom positioned between two oxygen atoms.

In this compound, the boron atom adopts a trigonal planar geometry with sp² hybridization. This geometry results from the boron's valence electron configuration and its participation in the ring structure. The planar arrangement around the boron center is critical for understanding the compound's reactivity and stereochemical behavior in various transformations.

The tetramethyl substitution pattern on the dioxaborolane ring (the "pinacol" portion) introduces significant steric factors that influence the overall conformation of the molecule. The four methyl groups at positions 4 and 5 create a sterically crowded environment that contributes to the stability of the boronic ester and affects its reactivity in chemical transformations.

While the boron-centered moiety itself does not create a stereogenic center in this compound, stereochemical considerations become important when this compound participates in reactions. For instance, in stereospecific amination reactions of pinacol boronates, the reaction proceeds with retention of configuration at the migrating carbon atom. This stereochemical behavior is characteristic of boronic acid pinacol esters and demonstrates the importance of understanding the three-dimensional structure of these compounds.

Table 3. Stereochemical Features of the Dioxaborolane Ring System

| Feature | Description |

|---|---|

| Ring Structure | Five-membered heterocyclic ring with B-O-C-C-O connectivity |

| Boron Geometry | Trigonal planar (sp² hybridized) |

| Ring Conformation | Pseudo-envelope with slight puckering |

| Steric Environment | Crowded due to four methyl substituents at positions 4 and 5 |

| Stereochemical Behavior | Retention of configuration in migration reactions |

Comparative Structural Analysis with Related Nitrophenylboronic Esters

This compound belongs to a family of structurally related nitrophenylboronic acid pinacol esters that differ primarily in the position of the nitro group and additional substituents on the phenyl ring. Comparing this compound with its structural isomers provides insights into structure-property relationships within this class of compounds.

One closely related compound is 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (CAS: 171364-83-3), which lacks the methyl group at position 3 of the phenyl ring but retains the 4-nitro substituent. This compound has a molecular weight of 249.07 g/mol, slightly lower than our target compound due to the absence of the methyl group.

Another structural analog is 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane (CAS: 190788-59-1), where the nitro group is positioned at the ortho position relative to the boron attachment point. This positional isomer demonstrates how the location of the nitro group affects the electronic and steric properties of the molecule.

A third related compound is 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS: 957062-84-9), which features both methyl and nitro substituents but in different positions compared to our target compound.

Table 4. Comparative Analysis of Related Nitrophenylboronic Acid Pinacol Esters

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Methyl Position |

|---|---|---|---|---|---|

| This compound | 590418-04-5 | C₁₃H₁₈BNO₄ | 263.10 | 4 | 3 |

| 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | 171364-83-3 | C₁₂H₁₆BNO₄ | 249.07 | 4 | None |

| 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | 190788-59-1 | C₁₂H₁₆BNO₄ | 249.07 | 2 | None |

| 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | 957062-84-9 | C₁₃H₁₈BNO₄ | 263.10 | 5 | 2 |

The positioning of substituents on the phenyl ring significantly influences the electronic distribution within the molecule. In this compound, the methyl group at position 3 is ortho to the nitro group at position 4. This arrangement creates a unique electronic environment due to the electron-donating nature of the methyl group and the electron-withdrawing character of the nitro group. Such structural nuances affect the reactivity of these compounds in various chemical transformations, particularly in cross-coupling reactions and amination processes.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-8-10(6-7-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRQDWNXNTWLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626452 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590418-04-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 3-Methyl-4-Nitroaryl Halides

The most common and reliable method to prepare 4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is via the palladium-catalyzed cross-coupling reaction of 3-methyl-4-nitroaryl bromide or iodide with bis(pinacolato)diboron.

- Starting Material: 3-methyl-4-nitrobromobenzene or 3-methyl-4-nitroiodobenzene

- Boron Source: Bis(pinacolato)diboron

- Catalyst: PdCl₂(dppf) or Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane

- Temperature: 100 °C

- Atmosphere: Inert (argon or nitrogen)

- Reaction Time: 16 hours

Procedure Summary:

- Under an inert atmosphere, the aryl halide is dissolved in 1,4-dioxane.

- Bis(pinacolato)diboron and potassium acetate are added.

- The mixture is purged with argon to remove oxygen.

- The palladium catalyst is introduced, and the reaction mixture is heated to 100 °C for 16 hours.

- After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by silica gel column chromatography (eluent: 50% ethyl acetate/hexanes) to yield the pure dioxaborolane compound.

Yield: Typically around 90% based on literature reports for analogous nitrophenyl derivatives.

Synthesis via Boronic Acid Intermediate and Pinacol Protection

An alternative approach involves first preparing the corresponding arylboronic acid followed by protection with pinacol to form the dioxaborolane.

- Preparation of 3-methyl-4-nitrophenylboronic acid via lithiation or metal-halogen exchange followed by reaction with trialkyl borates.

- Subsequent reaction of the boronic acid with pinacol in the presence of a dehydrating agent or under azeotropic removal of water to afford the pinacol boronate ester.

This method is less commonly used for this specific compound due to the efficiency of the direct palladium-catalyzed borylation but remains a valid synthetic route in certain contexts.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron activated by the base, and reductive elimination to form the arylboronate ester and regenerate Pd(0). Potassium acetate serves both as a base and as a ligand activator for the diboron reagent.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Methyl-4-nitrobromobenzene or iodide |

| Boron Reagent | Bis(pinacolato)diboron |

| Catalyst | PdCl₂(dppf) or Pd(dppf)Cl₂ (2–5 mol%) |

| Base | Potassium acetate (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Atmosphere | Argon or nitrogen (inert) |

| Purification | Column chromatography (silica gel) |

| Typical Yield | ~90% |

| Product State | White solid |

Research Findings and Considerations

- The reaction is highly selective and tolerates the electron-withdrawing nitro group on the aromatic ring without significant side reactions.

- The use of Pd(dppf)Cl₂ catalyst is preferred due to its high activity and stability under these conditions.

- Potassium acetate is optimal as a base, promoting efficient transmetallation without decomposing the sensitive nitro-substituted aryl halide.

- The reaction is sensitive to moisture and oxygen; therefore, strict inert atmosphere techniques are essential.

- Purification via column chromatography yields analytically pure material suitable for further synthetic applications, such as Suzuki-Miyaura cross-coupling.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents like sodium borohydride.

Major Products

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of 3-methyl-4-nitrophenylboronic acid.

Reduction: Formation of 3-methyl-4-aminophenylboronic acid.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is extensively used in various fields of scientific research:

Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: In the development of bioconjugates and probes for biological imaging and diagnostics.

Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the production of agrochemicals and materials science for the development of new polymers and materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the stability and reactivity of the dioxaborolane derivative.

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro and methyl substituents, leading to different reactivity and applications.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar cross-coupling reactions but with a bromine substituent instead of a nitro group.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 590418-04-5) is a compound within the dioxaborolane class that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈BNO₄

- Molecular Weight : 263.10 g/mol

- Structure : The compound features a boron atom bonded to two oxygen atoms in a dioxaborolane ring, along with a substituted aromatic nitrophenyl group.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological systems. Research has indicated potential applications in cancer therapy and other therapeutic areas.

The exact mechanism of action remains under investigation; however, preliminary studies suggest that the nitrophenyl group may play a crucial role in mediating biological effects through:

- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells.

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in tumor growth and proliferation.

Antitumor Activity

A study investigated the antitumor properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.3 |

| HeLa (Cervical) | 18.7 |

These findings suggest that the compound may be effective in targeting multiple types of cancer.

Enzyme Interaction Studies

Further research focused on the interaction of this compound with key metabolic enzymes. For instance:

- Inhibition of Aldose Reductase : A critical enzyme in glucose metabolism linked to diabetic complications.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Aldose Reductase | 65% |

| Cyclooxygenase-2 | 58% |

This inhibition profile indicates potential for therapeutic applications in diabetes management and inflammation reduction.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies have shown:

- Acute Toxicity : LD50 values were evaluated in rodent models.

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | >2000 |

| Intravenous | >1000 |

These results suggest a relatively low acute toxicity profile; however, long-term effects require further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling of pinacolborane with aryl halides. Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere (N₂/Ar) .

- Temperature : 80–100°C for 12–24 hours.

- Base : Potassium carbonate or triethylamine to neutralize HX byproducts.

- Yield Optimization : Continuous flow processes and stoichiometric ratios (1:1.2 aryl halide:pinacolborane) improve scalability. Purity is monitored via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester, and what key peaks should researchers prioritize?

- Key Techniques :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the dioxaborolane ring .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.4 ppm) validate substitution patterns.

- IR : B-O stretches at 1350–1400 cm⁻¹ and NO₂ asymmetric stretches at 1520 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns.

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what electronic effects arise from its nitrophenyl group?

- Application : Acts as an arylboronate donor in coupling with aryl halides to form biaryls. The nitro group enhances electrophilicity, accelerating oxidative addition of Pd(0) to aryl halides .

- Electronic Effects : The nitro group stabilizes intermediates via resonance, but may reduce nucleophilicity of the boronate. Competitor studies with electron-rich arylboronates show slower kinetics .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

- Approach : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) map transition states and bond dissociation energies.

- Key Findings :

- The nitro group lowers LUMO energy, favoring Pd insertion into aryl halides.

- Steric hindrance from methyl groups slows transmetallation .

- Software : Gaussian or ORCA for geometry optimization; NBO analysis for charge distribution.

Q. How does the nitro substituent impact hydrolytic stability compared to halogenated analogs?

- Stability Study :

- Conditions : pH 7–9 buffers at 25°C.

- Results : The nitro derivative exhibits slower hydrolysis (t₁/₂ = 48 hours) vs. chloro analogs (t₁/₂ = 12 hours) due to electron-withdrawing effects stabilizing the B-O bond .

Q. What strategies resolve contradictions in catalytic efficiency reported for this compound across studies?

- Case Analysis : Discrepancies arise from:

- Ligand Effects : Bulky ligands (e.g., SPhos) improve turnover but increase steric hindrance.

- Solvent Polarity : THF (low polarity) vs. DMSO (high polarity) alters Pd intermediate stability .

- Resolution : Standardize reaction metrics (TOF, TON) and use control experiments with reference catalysts (e.g., Pd(OAc)₂).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.